molecular formula C14H13ClN4O2S B2722939 4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one CAS No. 1208833-62-8

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one

Cat. No.: B2722939
CAS No.: 1208833-62-8
M. Wt: 336.79
InChI Key: RHBAJMKMMLRQRV-UHFFFAOYSA-N
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Description

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-chloroaniline with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with piperazine-2-one under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((3-Bromophenyl)amino)thiazole-4-carbonyl)piperazin-2-one
  • 4-(2-((3-Methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one
  • 4-(2-((3-Fluorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one

Uniqueness

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various reactions, making the compound versatile for different applications.

Properties

IUPAC Name

4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c15-9-2-1-3-10(6-9)17-14-18-11(8-22-14)13(21)19-5-4-16-12(20)7-19/h1-3,6,8H,4-5,7H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBAJMKMMLRQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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